molecular formula C10H14N6 B2555643 6-(4-methylpiperazin-1-yl)-7H-purine CAS No. 99172-01-7

6-(4-methylpiperazin-1-yl)-7H-purine

Cat. No. B2555643
CAS RN: 99172-01-7
M. Wt: 218.264
InChI Key: AXPCNBLIEMWMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride” has a linear formula of C10H22O1N3Cl1 . Another related compound, “4-Methylpiperazin-1-Yl Carbonyl Group”, has a chemical formula of C6H12N2O2 .


Synthesis Analysis

While specific synthesis methods for “6-(4-methylpiperazin-1-yl)-7H-purine” were not found, a related compound, “2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile”, was synthesized via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of a related compound, “6-(4-Methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine”, has a molecular formula of C15H26N6 and an average mass of 290.407 Da .

Scientific Research Applications

Pharmacological Potential in Psychiatric Disorders

A study by Bruhwyler et al. (1997) reviewed the behavioral properties of JL13, a compound structurally related to 6-(4-methylpiperazin-1-yl)-7H-purine, showing potential atypical antipsychotic activity. This research indicates that compounds with a similar structure may have promising applications in treating psychiatric disorders without the typical side effects associated with many antipsychotic drugs.

Role in DNA Interaction and Analysis Techniques

Issar and Kakkar (2013) explored the binding properties of Hoechst 33258, a compound with the 4-methylpiperazin-1-yl group, to the minor groove of DNA. Their review “DNA Minor Groove Binder Hoechst 33258 and its Analogues: a Review” highlights the significance of these interactions for chromosome and nuclear staining in cell biology, pointing towards the importance of related compounds in biochemical and medical research.

Purine Analogs in Leukemia and Psoriasis Treatment

Sherer and Lebwohl (2002) discussed the application of 6-Thioguanine, a purine analog, in treating psoriasis, indicating the broader therapeutic potential of purine derivatives beyond their established role in leukemia treatment. This case study and literature review, "6-Thioguanine in the Treatment of Psoriasis: A Case Report and Literature Review", provide insights into how structural variants of purine, including 6-(4-methylpiperazin-1-yl)-7H-purine, can be repurposed for various medical applications.

Nucleotide Metabolism and Cancer Research

A comprehensive review by Siddiqui and Ceppi (2020) on the non-proliferative roles of pyrimidine metabolism in cancer highlights the importance of purine and pyrimidine pathways in oncology. Their research, "A non-proliferative role of pyrimidine metabolism in cancer", suggests that understanding the biochemical pathways involving purine derivatives could lead to new therapeutic strategies against cancer.

Analytical Methods in Antioxidant Activity Measurement

Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, emphasizing the role of chemical structures like 6-(4-methylpiperazin-1-yl)-7H-purine in modulating physiological responses. Their review, "Analytical Methods Used in Determining Antioxidant Activity: A Review", discusses how these compounds can be analyzed for their antioxidant capacity, indicating their potential health benefits and roles in preventing oxidative stress-related diseases.

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCNBLIEMWMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325140
Record name 6-(4-methylpiperazin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-methylpiperazin-1-yl)-7H-purine

CAS RN

99172-01-7
Record name 6-(4-methylpiperazin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.